Butafosfan

Description

Structure

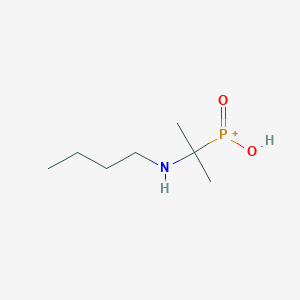

2D Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)propan-2-ylphosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWARPXYQCRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)(C)P(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17316-67-5 | |

| Record name | P-[1-(Butylamino)-1-methylethyl]phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17316-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butafosfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butafosfan: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Synthetic Methodology of 1-(butylamino)-1-methylethyl]-phosphonic acid

This technical guide provides a comprehensive overview of butafosfan, an organic phosphorus compound utilized in veterinary medicine to address metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and toxicological properties, a complete synthesis protocol, and an exploration of its proposed mechanism of action.

Chemical Structure and Identity

This compound, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound.[1] Its structure features a central carbon atom bonded to a butylamino group, a methyl group, another methyl group, and a phosphonic acid moiety.

| Identifier | Value |

| IUPAC Name | [2-(butylamino)propan-2-yl]phosphinic acid[2] |

| CAS Number | 17316-67-5[2][3] |

| Molecular Formula | C7H18NO2P[3][4][5] |

| Canonical SMILES | CCCCNC(C)(C)P(=O)O[6] |

| InChI Key | WCXWARPXYQCRPP-UHFFFAOYSA-N[2][6] |

Physicochemical Properties

This compound is a white crystalline powder that is readily soluble in water.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 179.20 g/mol | [2][3] |

| Melting Point | 219 °C | [7] |

| pKa | 2.99 ± 0.10 (Predicted) | [8] |

| Solubility | Water: Soluble Ethanol: ~1 mg/mL PBS (pH 7.2): 5 mg/mL | [3][9][10] |

| Appearance | White crystalline powder | [3] |

Pharmacological and Toxicological Profile

This compound acts as a metabolic stimulant, and its mechanism is believed to be linked to the enhancement of energy metabolism.[7] It is often administered in combination with cyanocobalamin (Vitamin B12) to treat metabolic disorders in livestock.[3][9] The toxicological profile of this compound indicates a low level of acute toxicity.

Acute Toxicity

| Species | Route of Administration | LD50 | Source |

| Mouse | Oral | ~16,000 mg/kg bw | [3] |

| Mouse | Subcutaneous | ~21,000 mg/kg bw | [3] |

| Mouse | Intravenous | ~10,000 mg/kg bw | [3] |

| Mouse | Intraperitoneal | >2,500 mg/kg bw | [3] |

| Chicken | Intramuscular | 9,974 mg/kg bw | [3] |

Repeated-Dose Toxicity

-

Rats: A 13-week study in Wistar rats receiving this compound in drinking water established a No-Observed-Effect Level (NOEL) of 10,000 mg/kg water, equivalent to 1220 mg/kg bw in males and 1410 mg/kg bw in females.[3]

-

Dogs: A 13-week oral gavage study in beagle dogs established a NOEL of 60 mg/kg bw.[3]

Experimental Protocols: Synthesis of this compound

The following is a detailed, two-step experimental protocol for the synthesis of this compound, adapted from patent literature.

Step 1: Synthesis of Crude this compound

Materials:

-

n-Butylamine

-

Acetone

-

Molecular Sieve

-

Hypophosphorous Acid (50%)

-

Reaction Kettle with temperature control and stirrer

-

Centrifuge

Procedure:

-

Charge the reaction kettle with n-butylamine, acetone, and a molecular sieve. The molar ratio of n-butylamine to acetone should be between 1:6 and 1:10.

-

Raise the temperature to 40-45 °C and stir the mixture for a minimum of 3 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 20-25 °C.

-

While maintaining the temperature at 20-25 °C, add 1-2 molar equivalents of 50% hypophosphorous acid relative to the initial amount of n-butylamine.

-

Continue to stir the mixture at this temperature for at least 2 hours to allow for the condensation reaction to proceed.

-

Centrifuge the resulting mixture to separate the solid crude product.

Step 2: Purification of this compound

Materials:

-

Crude this compound

-

Ethanol

-

Activated Carbon

-

Crystallizing Kettle with temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

To the crude this compound, add ethanol and activated carbon.

-

Heat the mixture to 70 °C to dissolve the solid and facilitate the removal of impurities by the activated carbon.

-

Filter the hot solution to remove the activated carbon and other insoluble impurities.

-

Transfer the clear filtrate to a crystallizing kettle and cool it to 10 °C to induce precipitation of the purified this compound.

-

Centrifuge the cooled mixture to isolate the crystalline fine product.

-

Dry the purified this compound in a drying room to obtain the final product. The reported yield for this method is over 90%.

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated, but it is understood to influence energy metabolism, particularly glucose metabolism, and may interact with the insulin signaling pathway.[4] It is believed to enhance ATP synthesis and the phosphorylation of intermediates in metabolic pathways such as glycolysis and gluconeogenesis.[7]

The following diagram illustrates a proposed signaling pathway for this compound's action on a hepatocyte, based on its observed effects on glucose metabolism and its interaction with the insulin signaling pathway.

Caption: Proposed signaling pathway of this compound in a hepatocyte.

The diagram above illustrates a potential mechanism where this compound modulates the insulin receptor, initiating a signaling cascade through IRS-1, PI3K, and Akt. This leads to the upregulation of Glucokinase (GCK), a key enzyme in glycolysis. The increased GCK activity enhances the phosphorylation of glucose to glucose-6-phosphate, thereby promoting glycolysis and subsequent ATP production. This proposed pathway aligns with observations that this compound can influence glucose metabolism and energy production within the cell.

Logical Workflow for Experimental Analysis

To further investigate the proposed mechanism of action, a logical experimental workflow can be employed.

Caption: Experimental workflow for elucidating this compound's mechanism.

This workflow outlines a systematic approach to validate the proposed signaling pathway. It begins with treating hepatocyte cell cultures with this compound, followed by parallel analyses of protein expression (Western Blot), gene expression (RT-qPCR), and metabolite levels (LC-MS/MS). The collective data would provide evidence for the modulation of the insulin signaling pathway and its downstream metabolic effects, ultimately confirming or refining the proposed mechanism of action.

References

- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of fructose 2,6-bisphosphate in the regulation of glycolysis and gluconeogenesis in chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Modulator: An In-Depth Technical Guide to the Cellular Mechanism of Action of Butafosfan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. Despite its widespread use, particularly in combination with cyanocobalamin (Vitamin B12), its precise molecular mechanism of action is not fully elucidated. This guide synthesizes the current understanding of this compound's role in cellular metabolism, drawing from available research to provide a technical overview for scientific professionals. It is hypothesized that this compound's efficacy stems from its role as a source of organic phosphorus, which is critical for numerous metabolic pathways. Evidence suggests that this compound influences energy metabolism, gluconeogenesis, and lipid metabolism, and may interact with key signaling pathways such as insulin signaling. This document will detail these effects, present quantitative data from relevant studies, outline experimental protocols, and provide visual representations of the proposed mechanisms.

Introduction

This compound, with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1] Unlike inorganic phosphates or naturally occurring organophosphates such as ATP, this compound provides a source of phosphorus in a unique chemical form.[2] It is frequently administered to livestock to combat metabolic disorders, stress, and debility, and to improve overall health and productivity.[3][4] While often used in conjunction with Vitamin B12, which has its own well-defined metabolic roles, this compound is believed to have independent effects on cellular energy processes.[2] This guide focuses on the specific actions of this compound at the cellular level.

Proposed Mechanism of Action in Cellular Metabolism

The central hypothesis surrounding this compound's mechanism of action is its ability to influence metabolic pathways that are dependent on phosphorus availability.[2][5] Many key metabolic intermediates require phosphorylation to become active participants in biochemical reactions.

Role in Energy Metabolism and ATP Synthesis

Phosphorus is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is theorized that by providing an organic source of phosphorus, this compound supports the synthesis of ATP and other high-energy molecules like adenosine diphosphate (ADP).[6][7] One study in mice demonstrated that this compound administration led to increased levels of glycogen, ATP, and ADP in both the liver and skeletal muscle, suggesting an enhancement of energy storage and availability.[6] This proposed mechanism is central to this compound's classification as a metabolic stimulant.

Influence on Gluconeogenesis and Glycolysis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, and glycolysis, the breakdown of glucose, are tightly regulated pathways that are heavily reliant on the phosphorylation of their intermediates.[2][5] The rate of these processes is directly influenced by the availability of phosphorus.[5][8] It is proposed that this compound may promote gluconeogenesis by ensuring an adequate supply of phosphorus for the necessary phosphorylation steps.[6][8]

Effects on Lipid Metabolism

This compound, particularly when administered with cyanocobalamin, has been shown to impact lipid metabolism. In dairy cows, treatment has been associated with a reduction in plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are indicators of negative energy balance and fat mobilization.[5][9] Furthermore, studies have indicated that the combination of this compound and cyanocobalamin can upregulate the hepatic mRNA expression of Liver X receptor α (LXRα) and beta-hydroxybutyrate dehydrogenase 2, both of which are involved in the regulation of lipid metabolism.[9]

Interaction with Insulin Signaling

Research in a mouse model suggests that the metabolic effects of this compound may be linked to insulin signaling pathways.[6][10] A study observed that this compound administration increased blood glucose and the homeostatic model assessment (HOMA) index, a measure of insulin resistance, in overweight mice under caloric restriction.[6] The expression of genes related to insulin signaling, such as PI3K, GCK, and Irs1, were also influenced by this compound treatment, although these effects were dependent on the animals' diet.[6][11]

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from key studies investigating the metabolic effects of this compound.

Table 1: Effects of this compound on Plasma Metabolites in Dairy Cows with Subclinical Ketosis

| Parameter | Control (Saline) | This compound (BUT) | This compound + Cyanocobalamin (BUTCO) | P-value |

| NEFA (mmol/L) | 0.59 ± 0.03 | 0.52 ± 0.03 | 0.42 ± 0.03 | < 0.05 (CON vs. BUTCO) |

| BHBA (mmol/L) | 1.34 ± 0.06 | 1.21 ± 0.06 | 1.02 ± 0.06 | < 0.05 (CON vs. BUT & BUTCO) |

| Glucose (mmol/L) | No significant difference | No significant difference | No significant difference | NS |

| Glucagon (pg/mL) | Lower | Consistently High | Lower | - |

Data adapted from Nuber et al. (2016).[9][12]

Table 2: Effects of this compound on Metabolic Parameters in Mice

| Parameter | Diet | Treatment | Ad libitum | Food Restriction |

| Glucose (mg/dL) | Hypercaloric | Saline | 175 | 130 |

| Hypercaloric | This compound | 210 | 190 | |

| HOMA Index | Hypercaloric | Saline | 15 | 5 |

| Hypercaloric | This compound | 25 | 20 | |

| NEFA (mEq/L) | Hypercaloric | Saline | 0.8 | 0.6 |

| Hypercaloric | This compound | 0.8 | 1.0 |

Data adapted from Weiller et al. (2020).[6][10]

Experimental Protocols

Detailed experimental protocols are often not fully described in primary publications. However, based on the available information, representative methodologies are outlined below.

Study of this compound in Dairy Cows with Subclinical Ketosis

-

Animals: 51 multiparous dairy cows diagnosed with subclinical ketosis.

-

Experimental Design: Cows were randomly assigned to one of three treatment groups:

-

Control (CON): Intravenous injection of 0.9% saline solution.

-

This compound (BUT): Intravenous injection of this compound (10 ml/100 kg body weight).

-

This compound + Cyanocobalamin (BUTCO): Intravenous injection of this compound and cyanocobalamin at a concentration similar to commercial preparations.

-

-

Treatment Administration: Injections were administered daily for three consecutive days, starting at approximately 22 days post-partum.

-

Sample Collection: Blood samples were collected at regular intervals to measure plasma concentrations of NEFA, BHBA, glucose, and glucagon. Liver biopsies were performed on day 7 to analyze mRNA abundance of target genes.

-

Analysis: Plasma metabolites were analyzed using standard biochemical assays. Hepatic mRNA expression was quantified using real-time quantitative PCR.

Study of this compound on Glucose Metabolism in Mice

-

Animals: Male mice.

-

Experimental Design: A 2x2 factorial design was used. Animals were fed either a control diet or a hypercaloric diet (HCD) for nine weeks. In the tenth week, they were subjected to either ad libitum feeding or food restriction and received either this compound or saline injections.

-

Treatment Administration: this compound (50 mg/kg) or saline was injected twice daily for seven days.

-

Sample Collection: At the end of the treatment period, blood samples were collected for the analysis of glucose, insulin, and NEFA. Epididymal white adipose tissue was collected and weighed.

-

Analysis: Blood parameters were measured using standard laboratory techniques. The HOMA index was calculated from glucose and insulin values. Gene expression in adipose tissue was analyzed by RT-qPCR.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow.

Caption: Proposed metabolic pathways influenced by this compound.

Caption: Hypothesized interaction of this compound with insulin signaling.

Caption: A generalized workflow for studying this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a metabolic modulator, primarily by providing a source of organic phosphorus that influences key energy-producing and biosynthetic pathways. Its effects on ATP synthesis, gluconeogenesis, and lipid metabolism are supported by a growing body of research. The link to insulin signaling presents an exciting avenue for further investigation.

However, the precise molecular targets of this compound remain to be identified. Future research should focus on:

-

Identifying specific enzymes or transporters that interact with this compound.

-

Utilizing metabolomics and proteomics to gain a broader understanding of its impact on cellular metabolism.

-

Conducting further studies to elucidate the signaling cascades modulated by this compound, particularly in relation to insulin and other metabolic hormones.

-

Performing dose-response studies to optimize its therapeutic application.

A more complete understanding of this compound's mechanism of action will enable more targeted and effective use in veterinary medicine and may reveal novel therapeutic strategies for metabolic disorders.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advacarepharma.com [advacarepharma.com]

- 5. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]

- 6. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

The History and Development of Butafosfan: A Technical Guide

Abstract

Butafosfan, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for over six decades as a metabolic stimulant. Chemically distinct from naturally occurring phosphorus compounds, its primary role is to support energy metabolism in various animal species. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. It details the synthetic process, pharmacokinetic profiles across different species, and its influence on key metabolic and signaling pathways. The guide also compiles quantitative data from pivotal studies and outlines the experimental protocols employed to elucidate its physiological effects.

Introduction

This compound, chemically known as [1-(n-butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound that does not belong to the group of biologically occurring organic phosphorus compounds like ATP.[1] It has been used in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant to combat metabolic disorders, particularly during periods of high metabolic stress such as the periparturient period in dairy cows.[2][3] This guide delves into the scientific journey of this compound from its inception to its current understanding as a modulator of energy metabolism.

History and Development

The combination of this compound and Vitamin B12 was first made available for veterinary use in 1958.[1] However, the initial scientific publications detailing its application in cows emerged in the 1970s.[1] In-depth molecular biological studies to unravel its precise mode of action commenced in the early 2000s.[1] The European Medicines Agency (EMA) classifies this compound under the therapeutic class of mineral supplements and phosphorus sources for food-producing mammals.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general method for preparing alpha-substitution aminophosphonic acid series compounds was first reported in 1967.[4][5] A patented method for this compound synthesis involves the following key steps:

-

Imine Formation: n-butylamine and acetone are reacted in the presence of a molecular sieve at an elevated temperature (40-45°C) to form an imine intermediate.[5][6]

-

Phosphonylation: The reaction mixture is cooled (20-25°C), and hypophosphorous acid is added to yield the crude this compound product.[5][6]

-

Purification: The crude product is purified through centrifugation, followed by recrystallization from ethanol with activated carbon to remove impurities.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several animal species. It is characterized by rapid absorption and elimination.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species

| Species | Dosage and Route | Tmax (h) | Cmax (µg/mL) | T1/2 (h) | Bioavailability (%) | Reference(s) |

| Piglets | 10 mg/kg (IM) | 0.31 | 28.11 | 4.21 | 74.69 | [7] |

| Piglets | 10 mg/kg (IV) | - | - | 3.30 | - | [7] |

| Cattle | 5.6 mg/kg (IV) | - | - | 1.38 (terminal) | - | [8] |

| Olive Flounder | 50 mg/kg (IM) | ~1 | ~20 | ~24 (at 22°C) | - | [1] |

| Olive Flounder | 150 mg/kg (IM) | ~1 | ~60 | ~24 (at 22°C) | - | [1] |

Mechanism of Action

While the precise mode of action of this compound is still under investigation, it is known to influence several key metabolic pathways. It is believed to act as a metabolic stimulant by participating in energy, carbohydrate, and lipid metabolism.[1][3]

Energy Metabolism

This compound is thought to enhance energy metabolism by favoring the phosphorylation of molecules within metabolic pathways such as glycolysis and the Krebs cycle.[3] Studies in mice have shown that this compound administration leads to increased levels of liver and muscle glycogen, as well as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[3][9]

Carbohydrate and Lipid Metabolism

This compound has been shown to affect carbohydrate and lipid metabolism, particularly in ruminants. It is often used to mitigate the negative energy balance experienced by dairy cows during the transition period.[3] Studies have indicated that this compound, especially in combination with Vitamin B12, can lead to a reduction in serum concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are indicators of negative energy balance and ketosis.[4][10]

Signaling Pathways

Recent research suggests that the effects of this compound may be mediated through the modulation of cellular signaling pathways, including the insulin signaling pathway.[3][11] In mice, this compound has been observed to influence the hepatic gene expression of key metabolic regulators.[3]

Efficacy and Clinical Studies

Numerous clinical studies have been conducted to evaluate the efficacy of this compound in various animal species, with a primary focus on dairy cattle. These studies have investigated its effects on metabolic diseases, milk production, and reproductive performance.

Table 2: Summary of Key Efficacy Studies of this compound in Dairy Cattle

| Study Objective | Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Subclinical Ketosis | Holstein-Friesian Cows | 5 or 10 mL/100 kg BW of this compound-B12 combination, daily for 4 days | Dose-dependent reduction in blood BHBA concentrations. Improved uterine involution and reproductive parameters. | [2][6][7] |

| Postpartum Metabolism and Milk Production | Dairy Cows | 1000 or 2000 mg this compound with 0.5 or 1 mg B12, every 5 days for 20 days | Linear reduction in plasma NEFA and cholesterol. Linear increase in milk yield and milk protein. | [12] |

| Postpartum Metabolism | Early Lactating Dairy Cows | 10 mL/100 kg BW of this compound-B12 combination, IV for 3 consecutive days | Lower plasma NEFA and BHBA concentrations in the treatment group. | [4] |

| Milk Yield and Dry Matter Intake | High Producing Dairy Cows | 2500 mg this compound with 1.25 mg B12 at calving, day 3 and 7 postpartum | Significant increase in milk yield (3.66 kg/day ). | [13][14][15] |

| Postpartum Serum Metabolites | Dairy Cattle | 25 mL of this compound-B12 combination on the day of calving and the following day | Reduced odds of subclinical ketosis in cows in third or greater lactation. | [16][17][18] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the effects of this compound.

Synthesis of this compound

-

Objective: To synthesize this compound.

-

Procedure:

-

n-Butylamine, acetone, and a molecular sieve are placed in a reaction vessel.

-

The mixture is heated to 40-45°C and stirred for at least 3 hours.

-

The reaction is then cooled to 20-25°C.

-

Hypophosphorous acid (1-2 times the molar equivalent of n-butylamine) is slowly added, and the reaction is continued for at least 2 hours, resulting in the precipitation of a white solid.

-

The crude product is isolated by centrifugation.

-

The crude product is dissolved in ethanol, and activated carbon is added. The mixture is heated to 70°C and filtered.

-

The filtrate is cooled to 10°C to induce crystallization.

-

The purified this compound is collected by centrifugation and dried.[5]

-

Quantification of this compound in Biological Samples

-

Objective: To measure the concentration of this compound in plasma and tissue.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (Plasma):

-

Plasma is mixed with an equal volume of methanol and centrifuged.

-

The supernatant is mixed with phosphate-buffered saline and applied to a solid-phase extraction cartridge.

-

The cartridge is washed, and this compound is eluted with methanol.

-

The eluate is dried and reconstituted in formic acid before analysis.[1]

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[1]

-

Intravenous Glucose Tolerance Test (IVGTT)

-

Objective: To assess insulin resistance and glucose metabolism.

-

Procedure:

-

Animals are fasted for 12 hours with access to water.

-

An intravenous catheter is placed in the jugular vein.

-

A baseline blood sample is collected.

-

A glucose solution (e.g., 50% dextrose) is administered intravenously as a bolus.

-

Blood samples are collected at specific time points post-glucose infusion (e.g., 1, 5, 10, 20, 30, 60, 90, and 120 minutes).

-

Plasma or serum is separated and analyzed for glucose and insulin concentrations.[11][19][20][21][22]

-

Measurement of NEFA and BHBA

-

Objective: To assess the energy balance and ketosis status.

-

Sample Collection: Blood is collected via coccygeal venipuncture into tubes with or without anticoagulant.

-

Analysis:

-

NEFA: Enzymatic colorimetric assays are commonly used. Samples should be handled carefully to avoid stress-induced elevations and in vitro hemolysis.[23][24][25]

-

BHBA: Can be measured using handheld meters for whole blood analysis or through enzymatic kinetic assays in a laboratory setting.[5][23][24]

-

Assessment of Uterine Involution

-

Objective: To evaluate the progress of uterine recovery postpartum.

-

Methods:

-

Transrectal Palpation and Ultrasonography: The diameters of the uterine horns and cervix are measured at regular intervals postpartum. The location of the uterus (pelvic or abdominal cavity) is also noted.[8][26][27][28]

-

Endometrial Biopsy: Tissue samples are collected for histological examination of structural remodeling and immune cell infiltration.[29]

-

Biochemical Markers: Blood concentrations of hydroxyproline, a product of collagen degradation, can be measured as an indicator of uterine involution.[27]

-

Conclusion

This compound has a long history of use in veterinary medicine as a metabolic stimulant. While its precise molecular mechanisms are still being fully elucidated, a growing body of evidence highlights its role in modulating energy, carbohydrate, and lipid metabolism, potentially through interactions with key signaling pathways like insulin signaling. The experimental data consistently demonstrates its efficacy in improving the metabolic status of animals, particularly during periods of high physiological demand. Further research is warranted to fully uncover the intricate molecular interactions of this compound and to optimize its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. vetdergikafkas.org [vetdergikafkas.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Performance evaluation of a newly designed on-farm blood testing system for determining blood non-esterified fatty acid and β-hydroxybutyrate concentrations in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Evaluation of the effect of different doses of butaphosphan and cyanocobalamin combination in dairy cattle with subclinical ketosis. | Semantic Scholar [semanticscholar.org]

- 7. vetdergikafkas.org [vetdergikafkas.org]

- 8. Quantification of the uterine involution and dimensions, hormonal response and reproductive performance of pyometric and healthy dairy cows treated with Dinoprost [scielo.org.za]

- 9. mdpi.com [mdpi.com]

- 10. First report about the mode of action of combined this compound and cyanocobalamin on hepatic metabolism in nonketotic early lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]

- 13. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]

- 14. rsdjournal.org [rsdjournal.org]

- 15. rsdjournal.org [rsdjournal.org]

- 16. guelphdhmcp.ca [guelphdhmcp.ca]

- 17. The Effect of Injectable Butaphosphan and Cyanocobalamin on Postpartum Serum Beta-Hydroxybutyrate, Calcium, and Phosphorus Concentrations in Dairy Cattle | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Nonesterified Fatty Acids and β-Hydroxybutyrate Concentrations During the Transition Period for Herd-Level Monitoring of Increased Risk of Disease and Decreased Reproductive and Milking Performance | Veterian Key [veteriankey.com]

- 24. A Tale of Two Biomarkers: Untargeted 1H NMR Metabolomic Fingerprinting of BHBA and NEFA in Early Lactation Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nutrition Diagnostics for Dairy Cattle | College of Veterinary Medicine at MSU [cvm.msu.edu]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

- 27. Study on the Pattern of Postpartum Uterine Involution in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 28. seer.ufu.br [seer.ufu.br]

- 29. Postpartum Uterine Involution in Cows: Quantitative Assessment of Structural Remodeling and Immune Cell Infiltration | MDPI [mdpi.com]

The In Vivo Pharmacological Profile of Butafosfan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. Chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid, it is often administered in combination with cyanocobalamin (Vitamin B12) to address metabolic disorders, particularly in young animals, and to support the treatment of infertility, tetany, and paresis as an adjunct to calcium and magnesium therapy[1]. Despite its widespread use in various animal species including cattle, horses, pigs, sheep, and goats, its precise mechanism of action remains an area of active investigation[1]. This technical guide provides a comprehensive overview of the in vivo pharmacological profile of this compound, summarizing key findings on its pharmacokinetics, pharmacodynamics, and physiological effects.

Pharmacokinetics

The disposition of this compound has been characterized in several animal species, revealing rapid absorption and elimination. The primary route of excretion is via the urine, with the parent compound being the major excreted substance[1].

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various animal species.

Table 1: Pharmacokinetic Parameters of this compound in Cattle (Intravenous Administration) [1]

| Parameter | Value | Units |

| Administration Route | Intravenous | - |

| Dose | 5.6 | mg/kg bw |

| Half-life (α-phase) | 1.7 | minutes |

| Half-life (β-phase) | 13.2 | minutes |

| Terminal Elimination Half-life (γ-phase) | 1.38 | hours |

| Excretion (Urine, 12h) | ~74% | of dose |

| Excretion (Feces, 12h) | ~0.2% | of dose |

Table 2: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg bw) [2]

| Parameter | Intravenous Administration | Intramuscular Administration | Units |

| Elimination Half-life (T½λz) | 3.30 | 4.21 | hours |

| Clearance (Cl) | 0.16 | - | L/kg/h |

| Area Under the Curve (AUC) | 64.49 ± 15.07 | 48.29 ± 21.67 | µg·h/mL |

| Volume of Distribution at steady state (Vss) | 0.81 ± 0.44 | - | L/kg |

| Mean Residence Time (MRT) | 1.51 ± 0.27 | 1.74 ± 0.29 | hours |

| Maximum Concentration (Cmax) | - | 28.11 | µg/mL |

| Time to Maximum Concentration (Tmax) | - | 0.31 | hours |

| Bioavailability (F) | - | 74.69 | % |

Table 3: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration) [3][4]

| Parameter | Value | Units |

| Administration Route | Intravenous | - |

| Dose | 10 | mg/kg bw |

| Biological Half-life | ~78 | minutes |

| Cmax (at 1 min) | 87.811 (high dose) / 10.224 (low dose) | µg/mL |

Note: Detailed pharmacokinetic data for sheep and poultry are limited in the reviewed literature.

Pharmacodynamics and Mechanism of Action

This compound is recognized as a metabolic stimulant that appears to influence energy metabolism, particularly under conditions of metabolic stress[5][6]. While the precise molecular targets are not fully elucidated, evidence points towards its involvement in the insulin signaling pathway and the modulation of glucose and lipid metabolism[5][7].

Effects on Energy Metabolism

In vivo studies in mice have demonstrated that this compound can significantly enhance energy metabolism. Administration of a compound this compound solution led to increased levels of glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) in both the liver and muscle tissue. Conversely, adenosine monophosphate (AMP) levels in muscle were decreased, suggesting a shift towards a higher energy state[5]. This indicates that this compound may promote ATP synthesis and improve energy storage in the form of glycogen[5].

Involvement in Insulin Signaling

Recent studies suggest that the metabolic effects of this compound are linked to the insulin signaling pathway[5][7]. In mice, this compound treatment has been shown to influence the hepatic mRNA expression of key genes involved in this pathway, including PI3K, GCK (glucokinase), and Irs1 (insulin receptor substrate 1)[5]. Specifically, this compound increased the mRNA expression of Irs1 and Irs2 (insulin receptor substrate 2)[5]. The expression of Gck, a gene regulated by insulin, was also modulated by this compound, further supporting the hypothesis that its effects are dependent on insulin signaling[3][5].

The downstream effects of this pathway's modulation include alterations in glucose homeostasis. This compound administration has been associated with increased blood glucose concentrations in some studies[5]. This may be linked to an increase in glucagon levels, which stimulates hepatic gluconeogenesis[8]. The phosphorylation of Akt, a key component of the PI3K pathway, can lead to the translocation of GLUT4 glucose transporters to the cell membrane, promoting glucose uptake into cells[1].

Physiological Effects

The administration of this compound, often in combination with cyanocobalamin, has been associated with a range of beneficial physiological effects in various animal species.

-

Metabolic Stimulant: It is widely regarded as a metabolic stimulant, helping animals to overcome metabolic stress and disorders[9][10].

-

Improved General Health: Studies have reported improvements in the general health status of animals, including stimulated feed intake and improved liver and muscle function[5].

-

Increased Milk Production: In dairy cows, this compound administration has been linked to increased milk production, particularly in animals experiencing a negative energy balance postpartum[2][9].

-

Reduced Stress Response: this compound has been shown to have anti-stress effects, for instance, by reducing salivary cortisol levels in piglets under social stress.

-

Enhanced Endurance: In mice, a compound solution of this compound enhanced endurance capabilities in various stress tests[5].

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies investigating the pharmacological profile of this compound.

Pharmacokinetic Study in Cattle[1]

-

Animals: Non-lactating cattle.

-

Drug Administration: A single intravenous dose of this compound at 5.6 mg/kg body weight.

-

Sampling: Blood samples were collected at various time points to determine the serum concentration of this compound. Urine and feces were collected for 12 hours post-administration to quantify excretion.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the analysis of this compound in serum, urine, and feces.

-

Pharmacokinetic Analysis: The serum concentration-time data was fitted to a three-compartment model to calculate pharmacokinetic parameters.

Metabolic Study in Mice[5]

-

Animals: Male C57BL/6 mice.

-

Experimental Design: Mice were fed either a control or a hypercaloric diet for nine weeks. In the tenth week, some animals underwent food restriction. Animals received subcutaneous injections of either this compound (50 mg/kg, twice daily for seven days) or saline.

-

Sample Collection: At the end of the treatment period, blood, liver, and epididymal white adipose tissues were collected.

-

Biochemical Analysis: Serum levels of glucose, non-esterified fatty acids (NEFA), phosphorus, and insulin were measured.

-

Gene Expression Analysis: Hepatic mRNA expression of genes related to energy metabolism and insulin signaling (e.g., PI3K, GCK, Irs1, Irs2) was quantified using real-time quantitative PCR (RT-qPCR).

-

Statistical Analysis: Data were analyzed to determine the effects of this compound treatment, diet, and food restriction on the measured parameters.

Conclusion

This compound exhibits a favorable pharmacokinetic profile with rapid absorption and elimination in several species. Its pharmacodynamic effects are centered on the stimulation of energy metabolism, a process that appears to be mediated, at least in part, through the insulin signaling pathway. The observed physiological benefits, including improved health, increased productivity, and reduced stress responses, underscore its therapeutic value in veterinary medicine. While the precise upstream molecular targets of this compound are yet to be fully identified, the current body of evidence provides a strong foundation for its rational use and for guiding future research to further elucidate its mechanism of action. This will be critical for optimizing its clinical applications and for the development of novel therapeutic strategies targeting metabolic disorders in animals.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pharmacokinetics of this compound after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. Studies on Pharmacy and Pharmacokinetics of Compound this compound - Dissertation [m.dissertationtopic.net]

- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]

- 9. advacarepharma.com [advacarepharma.com]

- 10. Butaphosphan + Cyanocobalamin (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

Butafosfan: A Technical Guide for Researchers

An In-depth Examination of the Core Properties, Bioactivity, and Experimental Methodologies of 1-(butylamino)-1-methylethyl]phosphonic acid

This technical guide provides a comprehensive overview of Butafosfan (CAS Number: 17316-67-5), an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

CAS Number: 17316-67-5[1][2][3][4][5]

Molecular Formula: C H NO P

Physicochemical and Pharmacokinetic Properties

This compound is a white crystalline powder that is soluble in water and alcohols but insoluble in oils and fats.[5] It is an organic phosphorus supplement that is often administered with cyanocobalamin (Vitamin B12) to prevent or treat deficiencies.[4] The precise mode of action of this compound is not fully understood, though it is believed to function as a metabolic stimulant that influences energy and lipid metabolism rather than simply acting as a phosphorus substitute.[6][7]

| Property | Value | Reference |

| Molecular Weight | 179.20 g/mol | [1][3] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water and alcohols | [5] |

| Melting Point | 215-220°C | [5] |

| Density | 1.257 g/cm³ | [5] |

Pharmacokinetic studies in cattle following a single intravenous administration of 5.6 mg/kg body weight revealed a three-compartment model. The terminal elimination half-life was determined to be 1.38 hours.[6] Urine is the primary route of excretion, with approximately 74% of the parent compound recovered in urine within the first 12 hours.[6] In vitro metabolism studies using rat liver microsomes and hepatocytes have not detected any metabolites of this compound.[6]

Mechanism of Action & Signaling Pathways

This compound's mechanism of action is primarily associated with the stimulation of metabolic processes. It is thought to enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) levels in the liver and skeletal muscle.[2] This is achieved by favoring the phosphorylation of molecules that are intermediates in key metabolic pathways such as gluconeogenesis and glycolysis.[2][8]

Recent studies in mice suggest that the effects of this compound on glucose metabolism involve the insulin signaling pathway.[2][3] this compound treatment has been shown to increase the hepatic gene expression of key regulatory genes in this pathway.[2][3]

Caption: Hypothesized influence of this compound on the insulin signaling pathway.

Experimental Protocols

In Vivo Study of this compound's Effect on Energy Metabolism in Mice

This protocol is based on studies investigating the effects of this compound on energy metabolism in mice receiving a hypercaloric diet and subjected to food restriction.[2][9]

1. Animal Model and Housing:

-

Use 90-day-old male C57BL/6 mice.

-

House mice in a temperature-controlled room (23°C) on a 12-hour light-dark cycle.

2. Diet and Treatment Groups:

-

Experiment 1:

-

All mice receive a hypercaloric diet (HCD) ad libitum for 9 weeks.

-

In the 10th week, randomize mice into four groups:

-

HS: HCD ad libitum + saline injections.

-

HB: HCD ad libitum + this compound injections.

-

HRS: HCD with food restriction + saline injections.

-

HRB: HCD with food restriction + this compound injections.

-

-

-

Experiment 2:

-

For 9 weeks, feed one cohort a control diet and another an HCD ad libitum.

-

In the 10th week, subject all animals to food restriction and randomize into four groups:

-

CRS: Control diet + saline injections.

-

CRB: Control diet + this compound injections.

-

HRS: HCD + saline injections.

-

HRB: HCD + this compound injections.

-

-

3. This compound Administration and Nutritional Management:

-

At the end of the 9th week, begin treatment with this compound (50 mg/kg, twice a day, for 7 days) or saline.[2]

-

Administer injections subcutaneously.

-

For food restriction groups, provide 60% of the amount of food consumed in the previous week during the 10th week.

4. Sample Collection and Analysis:

-

Record food intake and body weight weekly.

-

At the end of the 10th week, collect blood and liver samples.

-

Analyze blood for glucose, insulin, non-esterified fatty acids (NEFA), and phosphorus concentrations.

-

Analyze liver samples for the gene expression of key metabolic regulators (e.g., Gck, Ppargc1a, PI3K, Irs1) via RT-qPCR.

Caption: General workflow for an in vivo study of this compound in mice.

In Vitro Embryo Production in Cattle

This protocol is based on a study evaluating the effects of this compound and cyanocobalamin on oocyte production and in vitro embryo development in cows.[10]

1. Animal Treatment:

-

Administer this compound (4500 mg) and cyanocobalamin (2.25 mg) to the treatment group at 14, 9, and 5 days prior to follicular aspiration. The control group receives a placebo.

2. Follicular Aspiration:

-

Perform ovum pick-up (OPU) to collect oocytes.

3. In Vitro Maturation (IVM):

-

Use oocytes classified as grade 1, 2, or 3 for IVM.

4. In Vitro Fertilization (IVF) and Culture:

-

Following IVM, transfer oocytes to a fertilization medium (e.g., TALP-Fert) with heparin and PHE (penicillamine, hypotaurine, and epinephrine).

-

Use frozen-thawed semen for fertilization.

-

Culture the resulting embryos for 7 days.

5. Data Analysis:

-

Evaluate the number of aspirated follicles, retrieved oocytes, viable oocytes, and blastocyst development.

Synthesis and Analytical Determination

Synthesis of this compound

A common method for preparing this compound involves a one-kettle synthesis.[11][12]

1. Reaction:

-

React n-butylamine and acetone in the presence of a molecular sieve at 40-45°C for at least 3 hours.

-

Cool the reaction mixture to 20-25°C.

-

Add hypophosphorous acid and continue the reaction for at least 2 more hours.

2. Purification:

-

Centrifuge the mixture to obtain a crude product.

-

Recrystallize the crude product from ethanol with activated carbon.

-

Cool to 10°C to precipitate the final product.

-

Centrifuge and dry to obtain pure this compound.

Analytical Determination of this compound

A spectrophotometric method has been developed for the determination of this compound in veterinary preparations.[5][13]

1. Sample Preparation:

-

Combust the organic matter in the sample to form phosphate.

2. Complex Formation:

-

React the resulting phosphate with molybdate and ascorbic acid in a sulfuric acid medium to form a phosphoric-molybdenum complex ("molybdenum blue").

3. Spectrophotometric Measurement:

-

Measure the light absorption of the colored complex at a wavelength of 830 nm.

-

The Beer-Lambert law is obeyed in the concentration range of 0.3-9.0 μg/ml of this compound.

Additionally, a sensitive analytical method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been established for the detection of this compound in animal tissues.[14]

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its precise molecular targets and signaling interactions is warranted to fully elucidate its mechanism of action.

References

- 1. Page loading... [guidechem.com]

- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. CN101914112A - Method for preparing this compound - Google Patents [patents.google.com]

- 12. CN101914112B - Method for preparing this compound - Google Patents [patents.google.com]

- 13. Development and validation of the spectrophotometric method of butaphosphan determination in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of High-Purity Butafosfan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butafosfan, chemically known as [1-(butylamino)-1-methylethyl]phosphonic acid, is an organic phosphorus compound widely used in veterinary medicine to influence metabolism.[1][2] This technical guide provides a comprehensive overview of the prevalent synthesis pathway for producing high-purity this compound. It includes detailed experimental protocols derived from established methodologies, a comparative analysis of reaction parameters, and a discussion on purification techniques crucial for achieving pharmaceutical-grade purity. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and purify this compound.

Introduction

This compound is a veterinary pharmaceutical ingredient that plays a role in various metabolic processes.[1][2] The synthesis of high-purity this compound is of significant interest for ensuring its safety and efficacy. The most common and industrially viable synthesis route involves a one-pot reaction between n-butylamine, acetone, and hypophosphorous acid.[3][4][5] This method is favored for its operational simplicity and high yields.[4] Subsequent purification is critical to remove unreacted starting materials, byproducts, and other impurities.

Synthesis Pathway

The primary synthesis pathway for this compound is a three-component reaction. The process can be conceptually divided into two main stages: condensation and purification.

Chemical Reaction

The overall chemical reaction is as follows:

Caption: Overall reaction for this compound synthesis.

Synthesis Workflow

The synthesis workflow involves the initial reaction of the starting materials, followed by separation of the crude product and subsequent purification steps to achieve high-purity this compound.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature.[4][5]

Synthesis of Crude this compound

Materials:

-

n-Butylamine (99% purity)

-

Acetone

-

Molecular Sieve

-

Hypophosphorous Acid (50% solution)

Procedure:

-

Charge a reaction vessel with n-butylamine, acetone, and a molecular sieve.[4] The molar ratio of n-butylamine to acetone can range from 1:6 to 1:10.[5]

-

Heat the mixture to 40-45°C and maintain this temperature with stirring for at least 3 hours to facilitate the formation of the imine intermediate.[4][5]

-

Slowly add hypophosphorous acid (1-2 molar equivalents relative to n-butylamine) to the cooled mixture, ensuring the temperature is maintained between 20-25°C.[4][5]

-

Continue stirring the mixture at this temperature for at least 2 hours, during which a white solid (crude this compound) will precipitate.[4][5]

-

Isolate the crude product by centrifugation.[4]

Purification of this compound

Materials:

-

Crude this compound

-

Ethanol

-

Activated Carbon

Procedure:

-

To the crude this compound, add ethanol (approximately 3 times the weight of the crude product).[4]

-

Add activated carbon (approximately 5% of the weight of the crude product).[4]

-

Heat the suspension to 70-80°C and reflux for 1 hour.[5]

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.[4]

-

Cool the filtrate to below 10°C to induce crystallization of the purified this compound.[4][5]

-

Isolate the purified crystals by centrifugation.[4]

-

Dry the final product in a suitable drying oven.[4]

Data Presentation

The following tables summarize the quantitative data extracted from various sources to provide a basis for comparison of different synthesis parameters.

Reactant Molar Ratios and Yield

| n-Butylamine (molar eq.) | Acetone (molar eq.) | Hypophosphorous Acid (molar eq.) | Reported Yield | Reference |

| 1 | 6-10 | 1-2 | >90% | [4][5] |

| 1 | 8.2 | 1 | >90% | [4] |

| 1 | 13.7 | 1 | >90% | [4] |

Reaction Conditions

| Parameter | Value | Reference |

| Imination Stage | ||

| Temperature | 40-45°C | [4][5] |

| Duration | >3 hours | [4][5] |

| Condensation Stage | ||

| Temperature | 20-25°C | [4][5] |

| Duration | >2 hours | [4][5] |

| Purification Stage | ||

| Reflux Temperature | 70-80°C | [5] |

| Crystallization Temperature | <10°C | [4][5] |

Impurity Profile

The control of impurities is a critical aspect of synthesizing high-purity this compound. While the provided search results do not offer a detailed quantitative analysis of the impurity profile under varying synthesis conditions, potential impurities can be inferred from the reactants and reaction mechanism.

Potential Impurities:

-

Unreacted n-butylamine, acetone, and hypophosphorous acid.

-

Byproducts from side reactions of the imine intermediate.

-

Oxidation products of hypophosphorous acid.

Further research utilizing techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is recommended to identify and quantify the impurity profile of this compound synthesized under different conditions. This would enable the optimization of the process to minimize impurity formation and enhance the purity of the final product.

Conclusion

The synthesis of high-purity this compound can be reliably achieved through a one-pot reaction of n-butylamine, acetone, and hypophosphorous acid, followed by a systematic purification process. The key to obtaining a high-purity product lies in the careful control of reaction parameters such as temperature, reaction time, and molar ratios of reactants, as well as the efficiency of the purification steps, particularly recrystallization and activated carbon treatment. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of pharmaceutical-grade this compound. Further investigation into the detailed impurity profile will be beneficial for refining the synthesis and purification processes to meet stringent regulatory requirements.

References

- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 2. CN102807584A - Method for preparing novel metabolic accelerator this compound - Google Patents [patents.google.com]

- 3. Butaphosphan [sitem.herts.ac.uk]

- 4. CN101914112A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. CN101914112B - Method for preparing this compound - Google Patents [patents.google.com]

In Vitro Effects of Butafosfan on Primary Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research directly investigating the in vitro effects of Butafosfan on primary cell cultures is notably limited. The majority of available studies focus on in vivo applications in various animal species, often in combination with cyanocobalamin (Vitamin B12). This guide synthesizes the available direct in vitro evidence, primarily from bovine oocyte maturation studies, and extrapolates potential mechanisms of action for further research based on in vivo findings. The information presented herein should be interpreted with caution, and the hypothetical pathways require experimental validation.

Introduction to this compound

This compound is a synthetic organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant.[1] Chemically, it is [1-(butylamino)-1-methylethyl]-phosphonic acid.[2] Unlike naturally occurring organic phosphorus compounds, this compound is not directly incorporated into molecules like ATP or DNA.[1] Its precise mode of action remains largely unknown, though it is thought to influence energy and lipid metabolism, particularly during periods of metabolic stress.[2][3] It is often administered with cyanocobalamin, which plays a role in carbohydrate and lipid metabolism.[1]

Direct In Vitro Effects on Primary Cells: Bovine Oocyte Maturation

The most relevant in vitro research on this compound's effects on primary cells comes from studies on bovine oocyte maturation. These studies provide quantitative data on developmental competence following this compound exposure during in vitro maturation (IVM).

Quantitative Data Summary

A study investigating the impact of increasing concentrations of this compound during the IVM of bovine oocytes reported a dose-dependent decrease in subsequent cleavage and blastocyst development rates.[4][5] These findings suggest that, at the concentrations tested, this compound may be detrimental to oocyte developmental competence.

| This compound Concentration (mg/mL) | Cleavage Rate (%) (Mean ± SEM) | Blastocyst Rate (%) (Mean ± SEM) |

| 0 (Control) | 57.67 ± 2.7 | 19.93 ± 3.4 |

| 0.05 | 48.38 ± 6.6 | 11.43 ± 2.9 |

| 0.1 | 39.92 ± 7.1 | 9.52 ± 3.1 |

| 0.2 | 44.06 ± 6.8 | 7.45 ± 1.4 |

Experimental Protocol: In Vitro Maturation of Bovine Oocytes with this compound Supplementation

This protocol is based on the methodology described in the study by G.A. Aponte et al. (2018).

Objective: To evaluate the effect of this compound supplementation during in vitro maturation on the developmental competence of bovine oocytes.

Materials:

-

Bovine ovaries collected from an abattoir

-

Cumulus-oocyte complexes (COCs)

-

Maturation medium (e.g., TCM-199) supplemented with fetal bovine serum, gonadotropins (FSH and LH), and antibiotics

-

This compound solution (to be diluted to final concentrations)

-

Fertilization and embryo culture media

-

Incubator at 38.5°C with 5% CO2 in humidified air

Procedure:

-

Oocyte Collection: Aspirate COCs from 2-8 mm antral follicles of bovine ovaries.

-

Oocyte Selection: Select COCs with a compact cumulus investment and homogenous cytoplasm.

-

Maturation:

-

Prepare maturation medium with different concentrations of this compound (e.g., 0, 0.05, 0.1, and 0.2 mg/mL).

-

Wash selected COCs in a handling medium.

-

Place groups of COCs into droplets of the prepared maturation media.

-

Incubate for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.

-

-

In Vitro Fertilization (IVF):

-

Following maturation, wash the COCs.

-

Co-incubate the matured oocytes with capacitated sperm in fertilization medium for 18-24 hours.

-

-

In Vitro Culture (IVC):

-

After fertilization, denude the presumptive zygotes by vortexing.

-

Place the zygotes in embryo culture medium.

-

Culture for 7-8 days, assessing cleavage rate on day 2 and blastocyst formation on days 7 and 8.

-

Data Analysis:

-

Calculate the cleavage rate as the number of cleaved embryos divided by the total number of oocytes inseminated.

-

Calculate the blastocyst rate as the number of blastocysts divided by the total number of oocytes inseminated.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the rates between different this compound concentrations.

Visualization of Experimental Workflow

Caption: Experimental workflow for evaluating this compound's effect on bovine oocyte maturation.

Hypothesized In Vitro Effects and Signaling Pathways

Based on in vivo studies, this compound is proposed to influence cellular energy metabolism. While direct in vitro evidence in primary cell cultures is lacking, we can hypothesize potential mechanisms of action that warrant further investigation.

Energy Metabolism and Insulin Signaling

In vivo studies in mice have shown that this compound can increase blood glucose concentrations and the expression of genes related to fatty acid metabolism and insulin signaling, such as the insulin receptor substrate 2 (Irs2).[3] It is suggested that this compound's role as an organic phosphorus source may support the phosphorylation of intermediates in glycolysis and gluconeogenesis.[3]

A potential, yet unproven, in vitro effect could be the modulation of the insulin signaling pathway. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of pathways like PI3K-Akt. This pathway is crucial for glucose uptake and metabolism.

Caption: Hypothesized influence of this compound on the insulin signaling pathway in primary cells.

Lipid Metabolism

In vivo studies suggest this compound may alter lipid metabolism, potentially by increasing the expression of genes involved in fatty acid oxidation such as Acyl-CoA oxidase 1 (Acox1) and Carnitine palmitoyltransferase 1a (Cpt1a).[3] In early lactating dairy cows with subclinical ketosis, the combination of this compound and cyanocobalamin was found to act on lipid metabolism, likely through modifying the activity of key factors in the liver.[6]

A hypothetical in vitro model could involve this compound influencing the expression of nuclear receptors like Liver X receptor alpha (LXRα), which plays a role in lipid homeostasis.

Caption: Hypothesized effect of this compound on lipid metabolism pathways in primary hepatocytes.

Future Directions and Research Recommendations

The significant gap in the literature regarding the in vitro effects of this compound on primary cell cultures presents a clear opportunity for future research. Key areas for investigation include:

-

Cell Viability and Proliferation Assays: Determining the cytotoxic and proliferative effects of this compound on various primary cell types (e.g., hepatocytes, myocytes, adipocytes) using assays like MTT, XTT, or live/dead staining.

-

Apoptosis Assays: Investigating whether this compound induces or inhibits apoptosis through methods such as Annexin V/PI staining and caspase activity assays.

-

Metabolic Profiling: Directly measuring changes in glucose uptake, lactate production, oxygen consumption, and fatty acid oxidation in primary cell cultures treated with this compound.

-

Signaling Pathway Analysis: Using techniques like Western blotting and qPCR to validate the hypothesized effects on insulin signaling (p-Akt, p-IRS) and lipid metabolism pathways (LXRα, PPARs).

By systematically addressing these areas, the scientific community can elucidate the direct cellular and molecular mechanisms of this compound, moving beyond in vivo observations to a more complete understanding of its biological activity.

References

- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan [mdpi.com]

- 4. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]

- 5. Effect of this compound supplementation during oocyte maturation on bovine embryo development | Zygote | Cambridge Core [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

Butafosfan: An In-depth Technical Guide on its Interaction with Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. While its precise biochemical mechanism of action remains to be fully elucidated, research indicates that it plays a role in energy and lipid metabolism, often in conjunction with cyanocobalamin (Vitamin B12). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with metabolic pathways, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the implicated signaling cascades. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Pharmacokinetic Profile

This compound, with the chemical formula C7H18NO2P, is a synthetic organic phosphonic acid compound.[1] It is often administered as an injectable source of phosphorus for livestock.[2][3]

Pharmacokinetic studies in various animal models have shed light on its absorption, distribution, metabolism, and excretion. In piglets receiving a single intravenous (i.v.) dose of 10 mg/kg body weight, this compound exhibited rapid elimination. Following intramuscular (i.m.) administration at the same dosage, it demonstrated high absolute bioavailability. In cattle, after i.v. administration, this compound is rapidly distributed and excreted largely unchanged in the urine.[4] In vitro studies using rat liver microsomes and hepatocytes have not detected any metabolites of this compound.[4]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Animal Model | Dosage and Route | Value | Reference |

| Elimination Half-Life (t½) | Piglets | 10 mg/kg i.v. | 3.30 h | [5] |

| Clearance (Cl) | Piglets | 10 mg/kg i.v. | 0.16 L/kg/h | [5] |

| Volume of Distribution (Vss) | Piglets | 10 mg/kg i.v. | 0.81 L/kg | [5] |

| Maximum Concentration (Cmax) | Piglets | 10 mg/kg i.m. | 28.11 µg/mL | [5] |

| Time to Maximum Concentration (Tmax) | Piglets | 10 mg/kg i.m. | 0.31 h | [5] |

| Bioavailability (F) | Piglets | 10 mg/kg i.m. | 74.69% | [5] |

| Elimination Half-Lives | Cattle | 5.6 mg/kg i.v. | 1.7 min, 13.2 min, 1.38 h | [4] |

| Urinary Excretion (within 12h) | Cattle | 5.6 mg/kg i.v. | ~74% | [4] |

| Fecal Excretion (within 12h) | Cattle | 5.6 mg/kg i.v. | ~0.2% | [4] |

Interaction with Metabolic Pathways

Current research suggests that this compound, particularly when administered with cyanocobalamin, influences several key metabolic pathways, including carbohydrate, lipid, and energy metabolism.

Carbohydrate Metabolism and Gluconeogenesis

This compound is believed to participate in hepatic carbohydrate metabolism.[5] As an organic phosphorus source, it is thought to support processes where intermediates require phosphorylation, such as gluconeogenesis and glycolysis.[6][7] The availability of phosphorus can regulate the rate of these pathways.[7] The combination of this compound and cyanocobalamin is suggested to promote gluconeogenesis.[6] Cyanocobalamin serves as a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate into succinyl-CoA, which then enters the Krebs cycle.[1][2]

Lipid Metabolism

The combination of this compound and cyanocobalamin has been shown to alter lipid metabolism.[5] In dairy cows with subclinical ketosis, this combination led to a significant decrease in plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA).[8] Furthermore, it resulted in a higher hepatic mRNA abundance of liver X receptor α (LXRα), a nuclear receptor involved in lipid metabolism, and beta-hydroxybutyrate dehydrogenase 2.[8]

Energy Metabolism and ATP Synthesis

This compound is thought to play a role in energy metabolism by favoring the synthesis of ATP and ADP.[9] Phosphorus is a critical component of these energy-carrying molecules.[7] Studies in mice have shown that this compound can increase glycogen, ATP, and ADP levels in the liver and skeletal muscle.

Quantitative Data on Metabolic Effects

Several studies have quantified the effects of this compound, often in combination with cyanocobalamin, on various metabolic parameters.

Table 2: Effects of this compound and Cyanocobalamin on Plasma Metabolites in Dairy Cows with Subclinical Ketosis

| Metabolite | Control Group | This compound Only Group | This compound + Cyanocobalamin Group | Reference |

| NEFA (mmol/L) | 0.59 ± 0.03 | 0.52 ± 0.03 | 0.42 ± 0.03 | [8] |

| BHBA (mmol/L) | 1.34 ± 0.06 | 1.21 ± 0.06 | 1.02 ± 0.06 | [8] |

Table 3: Effects of this compound on Serum Metabolites and Hepatic Gene Expression in Mice

| Parameter | Saline Treatment | This compound Treatment | p-value | Reference |

| Serum Metabolites | ||||

| Glucose (mmol/L) | 9.02 b | 11.35 a | 0.002 | [9] |

| NEFA (mmol/L) | 0.84 | 0.85 | 0.54 | [9] |

| HOMA Index | 1.80 | 2.91 | 0.027 | [9] |

| Hepatic Gene Expression (mRNA) | ||||

| Acox1 | - | Increased | 0.011 | [9] |

| Gck (with food restriction) | - | Higher | 0.005 | [9] |

| Irs1 | - | Increased | 0.002 | [10] |

| Irs2 | - | Increased | 0.003 | [10] |

| Note: Different letters (a, b) in the glucose values indicate a statistical difference between groups (p < 0.05). |

Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the research labs, the following outlines the methodologies employed in key studies.

Study on Subclinical Ketosis in Dairy Cows (Nuber et al., 2015)

-

Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis.[8]

-

Animals: 51 dairy cows with subclinical ketosis.[8]

-

Treatments:

-

Control (CON): Intravenous injection of 0.9% saline solution.[8]

-

This compound (BUT): Intravenous injection of this compound (10 ml/100 kg of body weight).[8]

-

This compound + Cyanocobalamin (BUTCO): Intravenous injection of combined this compound and cyanocobalamin at a similar concentration as in Catosal®.[8]

-

-